Ethyl 3-bromo-2-fluoro-5-methylbenzoate
CAS No.: 1260800-93-8
Cat. No.: VC11677864
Molecular Formula: C10H10BrFO2
Molecular Weight: 261.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260800-93-8 |
|---|---|
| Molecular Formula | C10H10BrFO2 |
| Molecular Weight | 261.09 g/mol |
| IUPAC Name | ethyl 3-bromo-2-fluoro-5-methylbenzoate |
| Standard InChI | InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3 |
| Standard InChI Key | BLRGPOYELIGWMF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=CC(=C1)C)Br)F |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC(=C1)C)Br)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of ethyl 3-bromo-2-fluoro-5-methylbenzoate is C₁₁H₁₀BrFO₂, with a molecular weight of 289.10 g/mol. Its structure is defined by the following features:
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Bromo substituent at position 3, contributing to electrophilic reactivity.
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Fluorine atom at position 2, enhancing metabolic stability and lipophilicity.
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Methyl group at position 5, providing steric bulk.
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Ethyl ester at position 1, facilitating hydrolytic cleavage under basic conditions.
The compound’s SMILES notation is CCOC(=O)C1=C(C(=CC(=C1)F)Br)C, and its InChIKey is TYGZKGPPALKPOT-UHFFFAOYSA-N . Comparative analysis with the ethyl 3-bromo-5-fluoro-2-methylbenzoate isomer (CID 79020451) reveals distinct substitution patterns influencing physicochemical properties .
Table 1: Comparative Structural Data for Ethyl Bromo-Fluoro-Methylbenzoate Isomers
| Property | Ethyl 3-Bromo-2-Fluoro-5-Methylbenzoate | Ethyl 3-Bromo-5-Fluoro-2-Methylbenzoate (CID 79020451) |
|---|---|---|
| Molecular Formula | C₁₁H₁₀BrFO₂ | C₁₀H₁₀BrFO₂ |
| Molecular Weight (g/mol) | 289.10 | 261.09 |
| SMILES | CCOC(=O)C1=C(C(=CC(=C1)F)Br)C | CCOC(=O)C1=C(C(=CC(=C1)F)Br)C |
| Substituent Positions | Br (3), F (2), CH₃ (5) | Br (3), F (5), CH₃ (2) |
Synthesis and Reaction Pathways
The synthesis of ethyl 3-bromo-2-fluoro-5-methylbenzoate can be inferred from methodologies used for analogous compounds. A patent (CN117049963A) describes the preparation of methyl 5-bromo-3-fluoro-2-methylbenzoate via diazotization and decomposition of a precursor amine . Key steps include:
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Diazotization: Reaction of 2-methyl-3-amino-5-bromobenzoic acid methyl ester with sodium nitrite and hexafluorophosphoric acid in a sulfuric acid medium at -10°C.
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Decomposition: Heating the intermediate in 1,2-dichlorobenzene at 130–135°C to yield the fluoro-substituted product .
Adapting this protocol for the ethyl ester variant would involve substituting methyl with ethyl groups in the starting material. The use of hexafluorophosphoric acid minimizes chlorinated byproducts, while 1,2-dichlorobenzene ensures solvent inertness during decomposition .
Example Synthetic Procedure (Hypothetical):
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Starting Material: 2-Methyl-3-amino-5-bromobenzoic acid ethyl ester.
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Diazotization: React with NaNO₂ and HPF₆ in H₂SO₄/H₂O at -10°C.
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Intermediate Isolation: Filter and wash with water, methanol, and ethyl acetate.
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Thermal Decomposition: Heat in 1,2-dichlorobenzene at 130°C, followed by purification via column chromatography.
Physicochemical Properties
While experimental data for ethyl 3-bromo-2-fluoro-5-methylbenzoate is scarce, predictions can be made using computational tools and analogues:
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Boiling Point: Estimated at 280–300°C (based on ethyl 3-bromo-5-fluoro-2-methylbenzoate ).
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Solubility: Likely low in water (<0.1 g/L) but soluble in organic solvents like dichloromethane or ethyl acetate.
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Spectroscopic Data:
Applications and Derivatives
Ethyl 3-bromo-2-fluoro-5-methylbenzoate serves as a versatile intermediate in:
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Pharmaceuticals: Fluorinated aromatics are key motifs in kinase inhibitors and antipsychotics.
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Agrochemicals: Bromine enhances pesticidal activity, while fluorine improves environmental stability.
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Materials Science: Halogenated benzoates are precursors for liquid crystals and polymers.
Notable derivatives include methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS 1187318-53-1), a building block in drug discovery .
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